

Iodosilane CAS number and molecular structure

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Compound of Interest

Compound Name: *Iodosilane*

Cat. No.: *B088989*

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An In-depth Technical Guide to Iodosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **iodosilane** (SiH_3I), a versatile silicon compound with applications in chemical synthesis and materials science. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its utility in synthetic workflows relevant to drug development.

Molecular Structure and Identification

Iodosilane is a chemical compound composed of silicon, hydrogen, and iodine.^[1] At temperatures below $-157\text{ }^\circ\text{C}$, it exists as a colorless monoclinic crystal.^[1]

CAS Number: 13598-42-0^[1]

Molecular Formula: SiH_3I

Physicochemical Data

The following table summarizes the key physical and chemical properties of **iodosilane**. This data is essential for its safe handling, storage, and application in experimental settings.

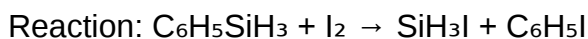
Property	Value	Reference
Molar Mass	158.014 g/mol	[1]
Appearance	Colorless crystals	[1]
Density	2.070 g·cm ⁻³ (at 0.5 °C)	[1]
2.035 g·cm ⁻³ (at 14.8 °C)	[1]	
Melting Point	-56.6 °C (216.6 K)	[1]
Boiling Point	45.8 °C (318.9 K)	[1]

Experimental Protocols

Detailed methodologies for the synthesis of **iodosilane** are crucial for its application in research and development. Two primary methods for its preparation are outlined below.

Synthesis from Phenylsilane and Iodine

This method involves the reaction of phenylsilane with iodine, which can be performed at low temperatures.



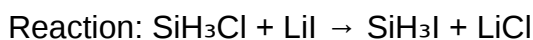
Experimental Protocol:

- **Apparatus Setup:** A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Preparation:** The flask is charged with a solution of iodine in a suitable solvent, such as chloroform.
- **Reaction Initiation:** The iodine solution is cooled to a low temperature (e.g., -30°C). A mixture of phenylsilane and a catalytic amount of ethyl acetate is then added dropwise from the dropping funnel while maintaining the low temperature.

- **Reaction Progression:** The reaction mixture is stirred, and the temperature is gradually allowed to rise. The progress of the reaction can be monitored by appropriate analytical techniques.
- **Workup and Purification:** Upon completion, the reaction mixture is worked up to remove byproducts. The crude **iodosilane** is then purified by distillation to yield the final product.

Synthesis via Halide Exchange Reaction

This method utilizes a halide exchange reaction, typically from a chlorosilane precursor using an iodide salt.



Experimental Protocol:

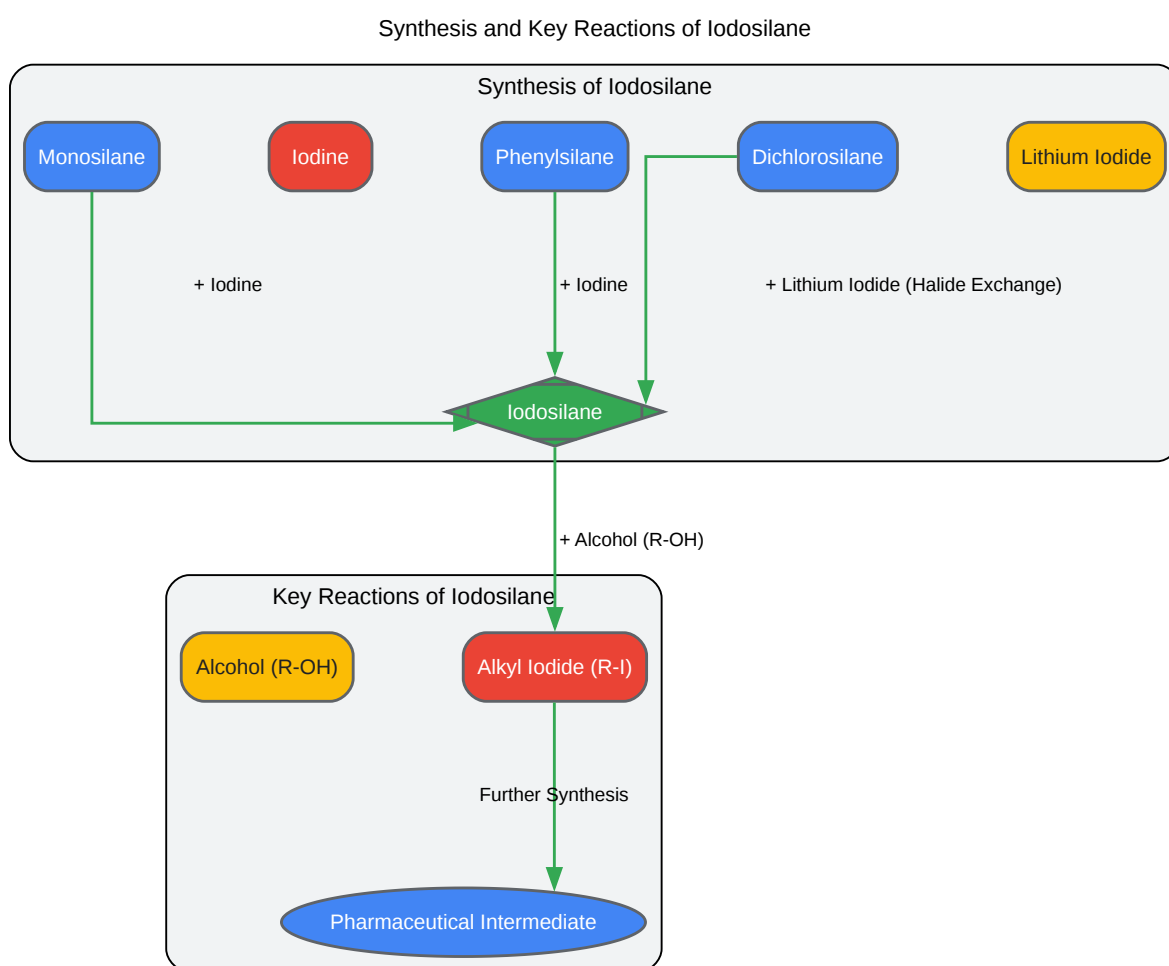
- **Apparatus Setup:** A reaction vessel, such as a jacketed stainless-steel tube or a multi-necked flask, is set up for the reaction under an inert atmosphere.
- **Reagent Charging:** The reaction vessel is loaded with an anhydrous alkali metal iodide, such as lithium iodide (LiI) or sodium iodide (NaI).
- **Reactant Introduction:** Dichlorosilane (SiH_2Cl_2) or another suitable chlorosilane is passed through or added to the vessel containing the iodide salt. The reaction can be carried out in a suitable solvent or in some cases, without a solvent.
- **Reaction Conditions:** The reaction temperature is controlled, often within the range of 0°C to 40°C, to facilitate the halide exchange.
- **Product Isolation and Purification:** The **iodosilane** product is separated from the solid alkali metal chloride byproduct by filtration. The resulting liquid is then purified by fractional distillation to obtain high-purity **iodosilane**.

Applications in Synthetic Workflows

Iodosilanes are valuable reagents in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Their ability to convert alcohols to alkyl iodides is a key

transformation in the synthesis of complex molecules, including nucleoside analogs with potential antiviral activity.

Logical Relationship Diagram: Synthesis and Reactivity of Iodosilane



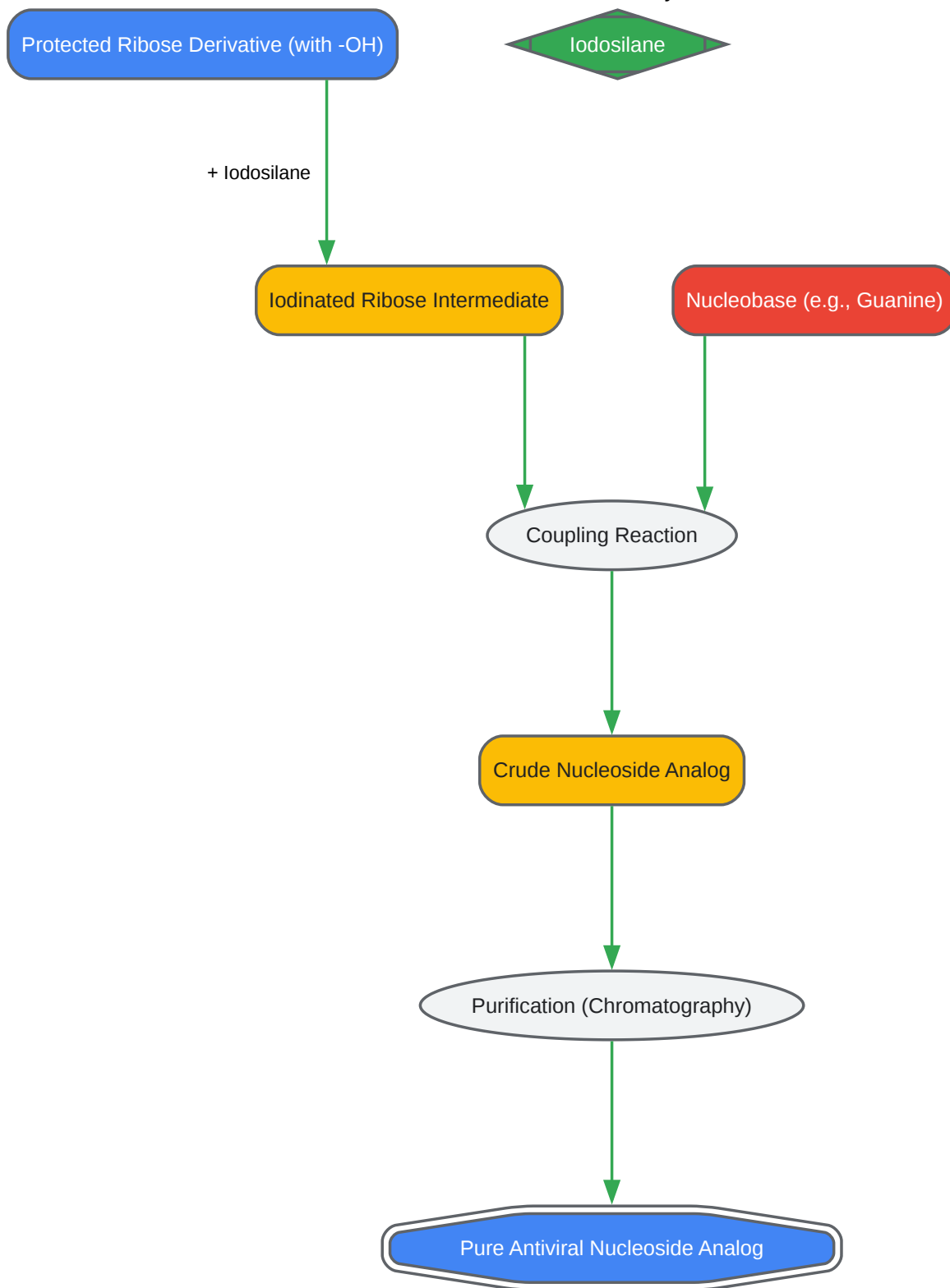
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Caption: Synthesis pathways to **iodosilane** and its application in converting alcohols to alkyl iodides.

Experimental Workflow: Iodosilane in the Synthesis of Antiviral Nucleoside Analog Precursors

The conversion of a hydroxyl group to an iodide is a critical step in the synthesis of many modified nucleosides. **Iodosilane** serves as an effective reagent for this transformation, enabling the subsequent introduction of various nucleobases.

Workflow: Iodosilane in Antiviral Precursor Synthesis

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Caption: Experimental workflow for the synthesis of an antiviral nucleoside analog precursor using **iodosilane**.

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References

- 1. Iodosilane - Wikipedia [en.wikipedia.org]
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